molecular formula C10H8BrNO2S B11719455 Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate

Cat. No.: B11719455
M. Wt: 286.15 g/mol
InChI Key: DODWLYJDVXHYMC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate typically involves the bromination of methyl benzo[d]thiazole-5-carboxylate. One common method includes the reaction of methyl benzo[d]thiazole-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the bromomethyl group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromomethyl group and a carboxylate ester group allows for diverse chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3

InChI Key

DODWLYJDVXHYMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr

Origin of Product

United States

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